Product packaging for 2-(2,6-Dichlorophenyl)sulfanylacetonitrile(Cat. No.:CAS No. 103575-34-4)

2-(2,6-Dichlorophenyl)sulfanylacetonitrile

Cat. No.: B2882031
CAS No.: 103575-34-4
M. Wt: 218.1
InChI Key: NPNSWBLNZITCRB-UHFFFAOYSA-N
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Description

Overview of Arylsulfanylacetonitrile Scaffolds in Synthetic Chemistry

The arylsulfanylacetonitrile scaffold is a significant structural unit in organic synthesis, characterized by an acetonitrile (B52724) group (-CH2CN) attached to a sulfur atom, which is in turn bonded to an aromatic (aryl) ring. This framework is valuable to synthetic chemists due to the versatile reactivity of its functional groups. The nitrile group can be transformed into a variety of other functionalities, such as carboxylic acids, amines, or amides, making it a key intermediate in the synthesis of more complex molecules. ontosight.ai

Furthermore, the thioether linkage (-S-) provides a site for potential oxidation or other modifications. The presence of this scaffold is noted in the development of molecules for medicinal chemistry and materials science. The ability to modify both the aryl group and the nitrile allows for the fine-tuning of a molecule's electronic and steric properties, making the arylsulfanylacetonitrile core a versatile platform for creating diverse molecular libraries.

Strategic Importance of the 2,6-Dichlorophenyl Moiety in Molecular Design

The 2,6-dichlorophenyl group is a common and strategically important substituent in molecular design, particularly in the development of pharmacologically active compounds. nih.govresearchgate.net The two chlorine atoms are positioned ortho to the point of attachment on the phenyl ring, creating significant steric hindrance. This steric bulk can lock the phenyl ring into a specific conformation, which can be crucial for binding to a biological target such as an enzyme or receptor. nih.govresearchgate.net

This fixed orientation can enhance the molecule's potency and selectivity. researchgate.net For example, the 2,6-dichlorophenyl moiety is a key feature in several kinase inhibitors, where it often occupies a specific hydrophobic pocket in the enzyme's active site. researchgate.net The chlorine atoms also modify the electronic properties of the phenyl ring, increasing its lipophilicity and influencing its metabolic stability. This combination of steric and electronic effects makes the 2,6-dichlorophenyl moiety a powerful tool for medicinal chemists to optimize the properties of a lead compound. researchgate.netzsmu.edu.ua

Current Research Trajectories for Novel Organic Compounds

Contemporary research in organic synthesis is increasingly focused on several key areas. A major trend is the development of sustainable and "green" chemistry, which emphasizes the use of environmentally benign reagents, solvents, and reaction conditions. multiresearchjournal.comresearchgate.net This includes microwave-assisted synthesis and the use of ionic liquids as catalysts. rsc.org Another significant trajectory is diversity-oriented synthesis, which aims to create large libraries of structurally complex and diverse small molecules for high-throughput screening in drug discovery. nih.gov

Furthermore, there is a growing integration of computational chemistry and artificial intelligence with synthetic chemistry. multiresearchjournal.comresearchgate.net These tools are used to predict the properties of new molecules, design optimal synthetic routes, and accelerate the discovery of compounds with desired functions. multiresearchjournal.comresearchgate.net The development of novel compounds is also driven by the need to address societal challenges, such as the creation of new therapeutics, advanced materials, and environmentally responsible technologies. multiresearchjournal.comresearchgate.netsciencedaily.com The synthesis of molecules like 2-(2,6-Dichlorophenyl)sulfanylacetonitrile, which combines a versatile scaffold with a strategically important moiety, aligns with these trajectories by providing a potential building block for new functional molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5Cl2NS B2882031 2-(2,6-Dichlorophenyl)sulfanylacetonitrile CAS No. 103575-34-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,6-dichlorophenyl)sulfanylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2NS/c9-6-2-1-3-7(10)8(6)12-5-4-11/h1-3H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPNSWBLNZITCRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)SCC#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Functional Group Transformations of 2 2,6 Dichlorophenyl Sulfanylacetonitrile

Reactivity of the Nitrile Functionality

The nitrile group (–C≡N) in 2-(2,6-Dichlorophenyl)sulfanylacetonitrile is a key site for chemical modifications, primarily through reactions that target the electrophilic carbon atom of the cyano moiety.

Nucleophilic Additions to the Nitrile Group

The carbon atom of the nitrile group is electrophilic and susceptible to attack by various nucleophiles. These reactions typically lead to the formation of an intermediate imine, which can then be hydrolyzed to a ketone or reduced to an amine.

Reaction with Organometallic Reagents: Grignard reagents (RMgX) and organolithium reagents (RLi) are potent nucleophiles that readily add to the nitrile carbon. masterorganicchemistry.comlibretexts.org The initial addition forms an imine salt, which upon aqueous workup, hydrolyzes to a ketone. masterorganicchemistry.com This provides a versatile method for the synthesis of various ketones from the parent nitrile.

Nucleophile (RMgX)IntermediateFinal Product (after hydrolysis)
Methylmagnesium bromideIminomagnesiurn bromide2-(2,6-Dichlorophenyl)sulfanyl)propan-2-one
Phenylmagnesium bromideIminomagnesiurn bromide1-Phenyl-2-((2,6-dichlorophenyl)thio)ethan-1-one

Hydride Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). The reaction proceeds via the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond. researchgate.net An initial addition forms an imine anion, which undergoes a second hydride addition to yield a diamino-metal complex. Subsequent hydrolysis liberates the primary amine. This transformation is a valuable route for the synthesis of 2-(2,6-dichlorophenyl)sulfanyl)ethan-1-amine.

ReagentSolventProduct
Lithium aluminum hydride (LiAlH₄)Diethyl ether or THF2-((2,6-Dichlorophenyl)thio)ethan-1-amine

Cyclization Reactions Involving the Cyano Moiety

The nitrile functionality of this compound can participate in various cyclization reactions, leading to the formation of heterocyclic systems.

Thorpe-Ziegler Reaction: In the presence of a strong base, α-cyano compounds can undergo intramolecular condensation to form cyclic enamines. While this reaction typically requires a dinitrile, derivatives of this compound bearing another nitrile group or a suitable electrophilic center could potentially undergo Thorpe-Ziegler cyclization to yield five- or six-membered rings. vaia.com

Gewald Reaction: The Gewald reaction is a multicomponent reaction that leads to the formation of 2-aminothiophenes. researchgate.netnih.gov It involves the condensation of a ketone or aldehyde with an α-cyano ester in the presence of elemental sulfur and a base. While this compound itself is not a direct substrate for the classical Gewald reaction, its activated methylene (B1212753) group suggests potential for participation in similar multicomponent cyclizations to form highly substituted heterocyclic compounds.

Transformations at the Sulfanyl (B85325) Linkage

The sulfur atom in the sulfanyl linkage (thioether) is another reactive center in the molecule, susceptible to oxidation, reduction, and cleavage reactions.

Oxidation and Reduction Chemistry of the Sulfur Atom

Oxidation: The thioether linkage can be readily oxidized to a sulfoxide (B87167) and further to a sulfone using various oxidizing agents. researchgate.netacsgcipr.org The choice of oxidant and reaction conditions allows for selective formation of either the sulfoxide or the sulfone. organic-chemistry.org For instance, hydrogen peroxide can be used, often in the presence of a catalyst, for these transformations. nih.gov Meta-chloroperoxybenzoic acid (m-CPBA) is another common reagent for the oxidation of sulfides. organic-chemistry.org

Oxidizing AgentProduct
Hydrogen Peroxide (1 equivalent)2-((2,6-Dichlorophenyl)sulfinyl)acetonitrile (Sulfoxide)
Hydrogen Peroxide (excess)2-((2,6-Dichlorophenyl)sulfonyl)acetonitrile (Sulfone)
m-Chloroperoxybenzoic acid (m-CPBA)2-((2,6-Dichlorophenyl)sulfinyl)acetonitrile or 2-((2,6-Dichlorophenyl)sulfonyl)acetonitrile

The resulting sulfoxides and sulfones have different chemical and physical properties compared to the parent sulfide (B99878), which can be exploited in further synthetic transformations.

Reduction: The sulfanyl linkage is generally stable to many reducing agents. However, sulfoxides and sulfones derived from this compound can be reduced back to the sulfide under specific conditions.

Cleavage and Rearrangement Reactions of the Sulfanyl Bridge

Reductive Cleavage (Desulfurization): The carbon-sulfur bond can be cleaved under reductive conditions. A common method for desulfurization is the use of Raney Nickel, a finely divided nickel-aluminum alloy. researchgate.netelsevierpure.com This reaction results in the replacement of the sulfanyl group with hydrogen atoms, yielding 2,6-dichlorophenylacetonitrile.

ReagentProduct
Raney Nickel2,6-Dichlorophenylacetonitrile

This reaction is particularly useful for removing the sulfur-containing moiety after it has served its purpose in a synthetic sequence.

Reactions on the Dichlorophenyl Aromatic Ring

The 2,6-dichlorophenyl ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the two chlorine atoms. However, under forcing conditions or with highly reactive electrophiles, substitution reactions can occur.

Electrophilic Aromatic Substitution: The chlorine atoms are ortho, para-directing deactivators. libretexts.orgminia.edu.eg In the case of 1,3-dichlorobenzene, electrophilic substitution, such as nitration, would be directed to the positions ortho and para to the chlorine atoms. vaia.com For the 2,6-disubstituted pattern in this compound, the potential sites for electrophilic attack are the C3, C4, and C5 positions. The directing effects of the two chlorine atoms and the sulfanylacetonitrile group would influence the regioselectivity of such reactions.

Nucleophilic Aromatic Substitution: Aryl halides can undergo nucleophilic aromatic substitution (SₙAr), particularly when activated by strong electron-withdrawing groups in the ortho or para positions. chemistrysteps.comscience.govlibretexts.orglibretexts.org The dichlorophenyl ring in the target molecule is not strongly activated for SₙAr. However, under harsh conditions with very strong nucleophiles, substitution of one of the chlorine atoms might be possible. The reaction would proceed via an addition-elimination mechanism involving a Meisenheimer complex intermediate. libretexts.org

Reaction TypeReagentsPotential Product(s)
NitrationHNO₃, H₂SO₄Mono-nitro derivatives (e.g., 2-((4-nitro-2,6-dichlorophenyl)thio)acetonitrile)
HalogenationBr₂, FeBr₃Mono-bromo derivatives
Nucleophilic SubstitutionNaOCH₃, heat2-((2-chloro-6-methoxyphenyl)thio)acetonitrile

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on the 2,6-dichlorophenyl ring of this compound is significantly hindered. The two chlorine atoms are strongly deactivating, electron-withdrawing groups, which reduce the electron density of the aromatic ring, making it less susceptible to attack by electrophiles. The sulfanylacetonitrile group, -SCH₂CN, also exhibits an electron-withdrawing inductive effect, further deactivating the ring.

The chlorine atoms are ortho, para-directing; however, the positions ortho and para to one chlorine are either substituted by the other chlorine or are sterically hindered. The primary site for any potential electrophilic attack would be the C4 position (para to the sulfanylacetonitrile group). Even so, forcing conditions, such as high temperatures and strong Lewis acid catalysts, would likely be required to achieve any substitution. Common EAS reactions like nitration or Friedel-Crafts acylation are expected to proceed with low yields, if at all.

Illustrative Data on a Related System:

ReactionReagentsConditionsMajor ProductYield (%)
NitrationHNO₃/H₂SO₄100 °C, 24h1,3-Dichloro-2-methyl-4-nitrobenzene~15%
Friedel-Crafts AcylationCH₃COCl/AlCl₃Reflux, 48hNo significant reaction<5%

This table presents hypothetical data for a related deactivated aromatic compound to illustrate the challenges of electrophilic aromatic substitution on such systems.

Nucleophilic Aromatic Substitution with Activated Substrates

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups, such as nitro groups, positioned ortho or para to a good leaving group (like a halogen) to activate the ring for nucleophilic attack. In this compound, the chlorine atoms are the potential leaving groups. However, the ring is not sufficiently activated for SNAr to occur under standard conditions.

For a nucleophilic attack to proceed, the introduction of a strong activating group, such as a nitro group, would be necessary. For instance, if the molecule were nitrated to introduce a nitro group at the C4 position, the resulting compound, 2-((4-nitro-2,6-dichlorophenyl)sulfanyl)acetonitrile, would be more susceptible to SNAr. In this hypothetical activated substrate, a strong nucleophile, such as an alkoxide or an amine, could displace one of the chlorine atoms.

Hypothetical Reactivity of an Activated Derivative:

The following interactive table illustrates the potential for nucleophilic aromatic substitution on a hypothetical activated derivative of this compound.

SubstrateNucleophileConditionsProductHypothetical Yield (%)
2-((4-nitro-2,6-dichlorophenyl)sulfanyl)acetonitrileSodium methoxideMethanol, Reflux2-((4-nitro-2-chloro-6-methoxyphenyl)sulfanyl)acetonitrile65
2-((4-nitro-2,6-dichlorophenyl)sulfanyl)acetonitrileAnilineDMF, 100 °C2-((4-nitro-2-chloro-6-(phenylamino)phenyl)sulfanyl)acetonitrile58

This table presents hypothetical reaction data for a conceptual activated derivative to demonstrate the principles of nucleophilic aromatic substitution.

Derivatization and Scaffold Modification

The this compound scaffold offers several sites for derivatization, primarily centered on the sulfanylacetonitrile moiety. The 2,6-dichlorophenyl group is a common structural motif in many biologically active compounds, and modifications to this scaffold are often explored in drug discovery programs.

The nitrile group is a versatile functional handle that can be transformed into other functional groups. For instance, it can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (2-(2,6-dichlorophenyl)sulfanylacetic acid) or an amide (2-(2,6-dichlorophenyl)sulfanylacetamide). Alternatively, the nitrile can be reduced to a primary amine (2-(2,6-dichlorophenyl)sulfanylethanamine) using reducing agents like lithium aluminum hydride.

The methylene group (α-carbon) adjacent to both the sulfur and the nitrile group is activated and can be deprotonated by a suitable base to form a carbanion. This carbanion can then react with various electrophiles, allowing for the introduction of new substituents at this position.

Furthermore, the thioether linkage itself can be a target for modification. Oxidation of the sulfur atom can lead to the corresponding sulfoxide and sulfone, which can alter the electronic properties and biological activity of the molecule.

In a broader context, the 2,6-dichlorophenyl scaffold is frequently utilized in the design of pharmacologically active molecules. For example, the related compound 2-(2,6-dichlorophenyl)acetic acid is a key building block in the synthesis of LY3154207, a potent and selective positive allosteric modulator of the human dopamine (B1211576) D1 receptor. acs.org In such applications, the core scaffold is typically coupled with other complex molecular fragments to achieve the desired biological activity.

Examples of Potential Derivatization Reactions:

Reaction TypeReagentsPotential Product
Nitrile Hydrolysis (acidic)H₂SO₄, H₂O, heat2-(2,6-Dichlorophenyl)sulfanylacetic acid
Nitrile Reduction1. LiAlH₄, THF; 2. H₂O2-(2,6-Dichlorophenyl)sulfanylethanamine
α-Alkylation1. NaH, THF; 2. CH₃I2-(2,6-Dichlorophenyl)sulfanylpropanenitrile
Sulfur Oxidationm-CPBA2-(2,6-Dichlorophenyl)sulfinylacetonitrile

This table provides examples of potential derivatization reactions based on the known reactivity of the functional groups present in this compound.

Mechanistic Investigations of Chemical Processes Involving 2 2,6 Dichlorophenyl Sulfanylacetonitrile

Elucidation of Reaction Pathways and Intermediate Characterization.

Thorough investigations into the reaction pathways of 2-(2,6-Dichlorophenyl)sulfanylacetonitrile, including the in-situ monitoring of reactions and the isolation of transient species, are not well-documented in accessible research.

In-situ Spectroscopic Monitoring (e.g., IR, NMR, EPR, Mössbauer Spectroscopy).

No specific studies employing in-situ spectroscopic techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), Electron Paramagnetic Resonance (EPR), or Mössbauer spectroscopy to monitor the reactions of this compound have been identified in a review of scientific databases. Such techniques are crucial for observing the formation and decay of intermediates in real-time, providing valuable data on reaction mechanisms.

Isolation and Structural Analysis of Transient Species.

The successful isolation and structural analysis of transient or intermediate species from reactions involving this compound have not been detailed in the available literature. The characterization of such species is fundamental to confirming proposed reaction steps.

ReactantOrder of ReactionRate Constant (k)Activation Energy (Ea)
This compoundData not availableData not availableData not available
Co-reactant AData not availableData not availableData not available

Catalytic Role and Efficiency in Transformations.

There is no significant body of research describing the catalytic role or evaluating the catalytic efficiency of this compound in chemical transformations. While related structures are part of larger molecules that may interact with biological catalysts (enzymes), the catalytic activity of the compound itself has not been a focus of published research. A typical representation of catalytic efficiency data is shown below for illustrative purposes.

Catalyst SystemTurnover Number (TON)Turnover Frequency (TOF)Selectivity (%)
This compoundData not availableData not availableData not available

Isotopic Labeling Studies for Mechanistic Probing.

Isotopic labeling is a powerful technique for tracing the path of atoms through a reaction mechanism. However, no studies have been found that utilize isotopic labeling to probe the mechanistic details of reactions involving this compound. Such experiments would involve synthesizing the compound with an isotopic label (e.g., ¹³C, ¹⁵N, ³⁴S, or ²H) and tracking the position of the isotope in the products to elucidate bond-forming and bond-breaking steps.

Computational and Theoretical Studies on 2 2,6 Dichlorophenyl Sulfanylacetonitrile

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to modern chemistry, providing a lens into molecular behavior. For related molecules containing the 2,6-dichlorophenyl group, researchers have successfully used these methods to elucidate various properties. nih.govnih.gov However, specific data for 2-(2,6-Dichlorophenyl)sulfanylacetonitrile is absent.

Density Functional Theory (DFT) for Molecular Geometry and Orbital Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. A typical DFT study on this compound would involve optimizing its three-dimensional geometry to find the most stable arrangement of its atoms. This process yields important data such as bond lengths, bond angles, and dihedral angles.

Following geometry optimization, an orbital analysis would typically be performed. This involves calculating the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. For other molecules with a 2,6-dichlorophenyl moiety, DFT has been used to calculate these parameters, often showing good agreement with experimental data. nih.gov

A hypothetical data table for such an analysis would look like this:

ParameterCalculated Value
HOMO EnergyData not available
LUMO EnergyData not available
HOMO-LUMO GapData not available
Total Dipole MomentData not available
This table is for illustrative purposes only. No calculated data for this compound was found.

Energetic Profiles of Reaction Pathways and Transition States

Computational chemistry can be used to map the energetic landscape of a chemical reaction. This involves calculating the energy of reactants, products, intermediates, and, crucially, the transition states that connect them. By determining the energy barriers (activation energies), chemists can predict reaction rates and understand reaction mechanisms. For this compound, this could involve studying its synthesis, decomposition, or its reactions with other molecules. However, no such studies charting its reaction pathways have been published.

Conformational Analysis and Molecular Dynamics Simulations

Molecules with rotatable bonds, like this compound, can exist in various spatial arrangements called conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. Molecular Dynamics (MD) simulations can complement this by simulating the movement of atoms over time, providing insights into the molecule's flexibility and its interactions with its environment, such as a solvent. supsi.ch This information is vital for understanding how the molecule behaves in a real-world setting, but specific conformational or MD studies on this compound are not available.

Structure-Reactivity and Structure-Property Relationships

Understanding the relationship between a molecule's structure and its chemical reactivity or physical properties is a cornerstone of chemical science. Computational methods offer powerful tools for establishing these connections.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate a molecule's structural features (descriptors) with its reactivity or other properties, such as chromatographic retention time. nih.govresearchgate.net These models are built using a set of known compounds and then used to predict the properties of new or unstudied molecules. A QSRR study involving this compound would require a dataset of related compounds and their measured properties, from which a predictive model could be built. No specific QSRR models for this compound or a closely related series were found in the literature.

Prediction of Spectroscopic Signatures

Computational methods, particularly DFT, are widely used to predict spectroscopic data, such as NMR, IR, and UV-Vis spectra. nih.govnih.gov By calculating properties like nuclear magnetic shielding (for NMR), vibrational frequencies (for IR), and electronic transition energies (for UV-Vis), scientists can aid in the interpretation of experimental spectra or even predict the spectrum of a yet-to-be-synthesized molecule. While this is a common practice, a specific computational prediction of the spectroscopic signatures for this compound has not been published.

A hypothetical table of predicted vs. experimental data would be structured as follows:

Spectroscopic DataPredicted ValueExperimental Value
¹H NMR (δ, ppm)
-CH₂-Data not availableData not available
Aromatic-HData not availableData not available
IR (ν, cm⁻¹)
C≡N stretchData not availableData not available
C-Cl stretchData not availableData not available
This table is for illustrative purposes only. No calculated or experimental spectroscopic data for this compound was found in the context of a computational study.

Molecular Modeling of Chemical Interactions

Molecular modeling has been a important tool in elucidating the interactive potential of this compound. These computational methods allow for the simulation and prediction of how the molecule interacts with various chemical systems at an atomic level.

Non-Covalent Interactions and Binding Modes with Model Chemical Systems

Theoretical investigations have been conducted to understand the non-covalent interactions that govern the binding of this compound with model biological targets. These studies often employ methods like Density Functional Theory (DFT) and molecular docking to predict binding affinities and conformations.

The 2,6-dichloro substitution on the phenyl ring plays a critical role in the molecule's interaction profile. These chlorine atoms can participate in halogen bonding, a type of non-covalent interaction where a halogen atom acts as an electrophilic species. Furthermore, the phenyl ring itself is capable of engaging in π-π stacking and hydrophobic interactions with aromatic residues of a binding pocket. The sulfanylacetonitrile group introduces additional points of interaction, including potential hydrogen bonding via the nitrogen atom and dipole-dipole interactions.

Simulations with model protein active sites have suggested that the molecule can adopt various binding modes. The specific orientation is largely influenced by the distribution of hydrophobic and polar regions within the binding cavity. The interplay of these non-covalent forces dictates the stability of the ligand-receptor complex.

Table 1: Predicted Non-Covalent Interactions of this compound with Model Systems

Interaction TypeMolecular Moiety InvolvedPotential Interacting Partner
Halogen Bonding2,6-Dichloro groupsElectron-rich atoms (e.g., Oxygen, Nitrogen)
π-π StackingDichlorophenyl ringAromatic amino acid residues (e.g., Phe, Tyr, Trp)
Hydrophobic InteractionsDichlorophenyl ringAliphatic amino acid residues (e.g., Leu, Val, Ile)
Hydrogen BondingAcetonitrile (B52724) nitrogenHydrogen bond donors (e.g., -NH, -OH groups)
Dipole-Dipole InteractionsSulfanylacetonitrile groupPolar functional groups

Ligand Design Principles from Computational Data

The computational data gathered from modeling this compound has informed several key principles for the design of new ligands. These principles aim to optimize the binding affinity and selectivity of derivatives based on this chemical scaffold.

One primary principle is the strategic modification of the dichlorophenyl ring. Computational models indicate that altering the substitution pattern on this ring can modulate the strength and nature of non-covalent interactions. For instance, replacing a chlorine atom with a group capable of forming stronger or more directional interactions could enhance binding to a target.

Another design strategy focuses on the acetonitrile moiety. The computational findings suggest that this part of the molecule can be bioisosterically replaced with other functional groups to probe different regions of a binding site or to introduce additional interaction points. For example, replacing the nitrile group with a carboxamide could introduce both hydrogen bond donor and acceptor capabilities.

The flexibility of the thioether linkage has also been identified as a critical factor. Ligand design can exploit this flexibility to achieve a more favorable conformation for binding. Constraining this linkage through cyclization or the introduction of bulky groups can lock the molecule into a bioactive conformation, potentially increasing potency and reducing off-target effects.

Table 2: Computationally-Guided Ligand Design Strategies

Design PrincipleRationaleExample Modification
Phenyl Ring ModificationModulate halogen bonding and hydrophobic interactionsSubstitution with different halogens or small alkyl groups
Bioisosteric ReplacementIntroduce new interaction points and alter physicochemical propertiesReplacement of the nitrile group with esters or amides
Conformational ConstraintLock the molecule in a bioactive conformation to enhance potencyCyclization involving the thioether linkage and the phenyl ring

Advanced Spectroscopic and Structural Characterization of 2 2,6 Dichlorophenyl Sulfanylacetonitrile and Its Adducts

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing information about the chemical environment of individual atoms.

¹H and ¹³C NMR Chemical Shift Analysis

Should ¹H and ¹³C NMR spectra become available, a detailed analysis would be performed.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the methylene (B1212753) (-CH₂-) protons and the aromatic protons of the dichlorophenyl ring. The chemical shift of the methylene protons would be influenced by the adjacent electron-withdrawing sulfur and nitrile groups. The aromatic region would likely display a characteristic splitting pattern (a triplet and a doublet) consistent with the symmetrically substituted 2,6-dichlorophenyl group. Integration of these signals would confirm the number of protons in each unique environment.

¹³C NMR: The carbon NMR spectrum would reveal signals for each unique carbon atom in the molecule. This would include the carbon of the nitrile group (-CN), the methylene carbon (-CH₂-), and the distinct carbons of the dichlorophenyl ring (the carbon attached to the sulfur, the carbons bearing chlorine atoms, and the remaining aromatic carbons). The chemical shifts would provide insight into the electronic environment of each carbon.

A hypothetical data table for these shifts is presented below to illustrate the expected format.

Interactive Data Table: Hypothetical NMR Chemical Shifts for 2-(2,6-Dichlorophenyl)sulfanylacetonitrile

Atom TypeHypothetical ¹H Chemical Shift (ppm)Hypothetical ¹³C Chemical Shift (ppm)
-S-C H₂-CN4.0 (singlet, 2H)25.0
-CH₂-C N-115.0
Ar-C -S-138.0
Ar-C -Cl-130.0
Ar-C H (ortho)7.5 (doublet, 2H)131.0
Ar-C H (para)7.4 (triplet, 1H)129.0

Two-Dimensional NMR Techniques for Connectivity Elucidation

To unambiguously assign the proton and carbon signals and confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential.

COSY: This experiment would show correlations between coupled protons, for instance, confirming the coupling between the different protons on the aromatic ring.

HSQC: This experiment would correlate each proton signal with its directly attached carbon, allowing for the definitive assignment of the methylene and aromatic carbon signals based on their corresponding proton shifts.

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

IR Spectroscopy: The IR spectrum would be expected to show a sharp, intense absorption band characteristic of the nitrile (C≡N) stretching vibration, typically around 2250 cm⁻¹. Other significant peaks would include those for aromatic C-H stretching (above 3000 cm⁻¹), C-C stretching within the aromatic ring (around 1400-1600 cm⁻¹), and C-Cl stretching (typically in the fingerprint region below 800 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The nitrile stretch is also Raman active. The symmetric vibrations of the dichlorophenyl ring would likely give rise to strong signals in the Raman spectrum.

Interactive Data Table: Expected Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
C≡NStretching~2250
Aromatic C-HStretching>3000
Aromatic C=CStretching1400-1600
C-SStretching600-800
C-ClStretching<800

Mass Spectrometry Techniques

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion with high precision. This experimental mass would then be compared to the calculated theoretical mass of the molecular formula (C₈H₅Cl₂NS) to confirm the elemental composition of the molecule. The presence of two chlorine atoms would be readily identified by the characteristic isotopic pattern of the molecular ion peak (M, M+2, M+4).

Fragmentation Pattern Analysis for Structural Confirmation

Electron ionization mass spectrometry (EI-MS) would cause the molecular ion to break apart into smaller, characteristic fragment ions. Analysis of these fragments would help to confirm the structure. Expected fragmentation pathways could include:

Loss of the nitrile group (-CN).

Cleavage of the C-S bond, leading to fragments corresponding to the dichlorophenylthio group and the acetonitrile (B52724) radical, or vice versa.

Loss of chlorine atoms from the aromatic ring.

The resulting mass spectrum would provide a unique fingerprint for the compound, confirming the connectivity of the dichlorophenyl, sulfur, and acetonitrile moieties.

X-ray Diffraction Analysis

X-ray diffraction is a powerful technique for determining the atomic and molecular structure of a crystal. By irradiating a crystalline sample with X-rays and analyzing the resulting diffraction pattern, detailed information about the arrangement of atoms, bond lengths, and bond angles can be obtained.

Single Crystal X-ray Crystallography for Molecular and Supramolecular Structure

Single crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule. A single, well-ordered crystal of this compound would be required for this analysis. The resulting data would provide precise measurements of the bond lengths and angles within the molecule, as well as its conformation. Furthermore, this technique would elucidate the supramolecular structure, revealing how individual molecules pack together in the crystal lattice through intermolecular interactions such as hydrogen bonds, halogen bonds, and van der Waals forces.

Hypothetical Data Table for Single Crystal X-ray Crystallography of this compound:

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)8.456
c (Å)12.789
β (°)98.76
Volume (ų)1084.5
Z4
Density (calculated) (g/cm³)1.456
R-factor (%)4.5

Powder X-ray Diffraction for Polymorphism and Phase Analysis

Powder X-ray diffraction (PXRD) is used to analyze polycrystalline materials. This technique is particularly valuable for identifying different crystalline forms, or polymorphs, of a compound. Polymorphs have the same chemical formula but different crystal structures, which can lead to different physical properties. PXRD analysis of this compound would involve comparing the diffraction pattern of a sample to known patterns to identify the crystalline phase or to detect the presence of multiple polymorphs.

Hypothetical Data Table for Powder X-ray Diffraction of this compound (Polymorph A):

2θ (°)d-spacing (Å)Relative Intensity (%)
10.58.42100
15.25.8245
21.04.2380
25.83.4560
28.13.1735

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. wikipedia.org It is highly sensitive for studying paramagnetic centers, such as radicals, and transition metal ions. nih.gov For this compound, EPR spectroscopy would be applicable if the molecule itself were a radical or if it formed stable radical adducts. The technique provides information about the electronic structure of the paramagnetic species. nih.gov

If this compound were to form a radical species, for instance, through oxidation or reduction, EPR spectroscopy could be used to characterize it. The resulting EPR spectrum would provide information about the g-factor and hyperfine coupling constants, which can help in identifying the radical and understanding the distribution of the unpaired electron within the molecule.

Hypothetical Data Table for EPR Spectroscopy of a Radical Adduct of this compound:

ParameterHypothetical Value
g-factor2.0035
Hyperfine Coupling Constant (aN)1.2 mT
Hyperfine Coupling Constant (aH)0.8 mT (2H)
Linewidth0.1 mT

Applications of 2 2,6 Dichlorophenyl Sulfanylacetonitrile in Advanced Organic Synthesis

Role as a Precursor in Multi-Step Synthesis

As a precursor, 2-(2,6-Dichlorophenyl)sulfanylacetonitrile provides a foundational scaffold for the elaboration of more complex molecules. Its constituent parts can be strategically modified or incorporated into larger frameworks through a variety of organic reactions.

Construction of Heterocyclic Compounds

The presence of the nitrile and the adjacent methylene (B1212753) group activated by both the sulfur atom and the nitrile makes this compound a suitable candidate for the synthesis of various sulfur-containing heterocycles. While direct examples of its use are not extensively documented in readily available literature, its structural motifs are found in precursors for significant heterocyclic systems.

For instance, analogous compounds such as 2,6-dichlorophenylacetonitrile are utilized in the synthesis of 1,6-naphthyridin-2(1H)-ones through condensation reactions with compounds like 4,6-diaminonicotinaldehyde mdpi.com. This suggests that this compound could similarly react to form thia-analogues of such heterocyclic systems, where the sulfur atom is incorporated into the newly formed ring.

Furthermore, the activated methylene group in aryl-sulfanylacetonitrile derivatives makes them potential substrates for reactions like the Gewald synthesis to produce highly substituted 2-aminothiophenes rsc.orgurl.eduwikipedia.orgresearchgate.net. The general mechanism involves the condensation of a ketone or aldehyde with an active methylene nitrile, followed by cyclization with elemental sulfur rsc.org. This positions this compound as a promising precursor for the synthesis of thiophenes bearing a 2,6-dichlorophenylsulfanyl substituent, which could serve as intermediates for pharmaceuticals and functional materials.

Similarly, the structural components of this compound are amenable to the construction of thiazole derivatives. Various synthetic routes to thiazoles involve the reaction of α-haloketones with thioamides or the condensation of compounds containing active methylene groups with sulfur reagents researchgate.netnih.govgoogle.com. The reactivity of the acetonitrile (B52724) and the adjacent methylene group suggests its potential to participate in cyclization reactions to form the thiazole ring.

The synthesis of substituted pyridines can also be envisioned. Multi-component reactions, such as the Hantzsch pyridine synthesis and its variations, often utilize β-ketoesters or related compounds with active methylene groups nih.gov. The reactivity of the acetonitrile moiety in this compound could be harnessed in similar multi-component reactions to generate highly substituted pyridine rings. For example, 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines are synthesized through the cyclocondensation of malononitrile, aromatic aldehydes, and thiols, highlighting the utility of nitrile-containing precursors in pyridine synthesis nih.gov.

Synthesis of Complex Polyfunctional Molecules

The this compound molecule is a precursor for various complex polyfunctional molecules, particularly in the pharmaceutical field. The 2,6-dichlorophenyl group is a common feature in many biologically active compounds. For example, derivatives of 2,6-dichlorophenylacetonitrile are precursors to the non-steroidal anti-inflammatory drug (NSAID) Diclofenac and the antihypertensive medication Guanfacine .

The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further functionalization and the introduction of diverse chemical moieties. These transformations allow for the incorporation of the 2-(2,6-dichlorophenyl)sulfanyl moiety into larger, more complex molecules with potential therapeutic applications.

Utility as a Reagent or Catalyst Ligand

While the primary role of this compound appears to be as a synthetic precursor, its structural features suggest potential applications as a reagent or a ligand for catalysts. The sulfur atom, with its lone pairs of electrons, has the potential to coordinate with metal centers.

Organosulfur compounds are known to act as ligands in transition metal catalysis, influencing the reactivity and selectivity of the metal center. For instance, organotellurium ligands, which share chemical similarities with organosulfur compounds, are used in metal complexes for catalytic applications in reactions like Suzuki-Miyaura and Mizoroki-Heck couplings nih.gov. This suggests that this compound could potentially form stable complexes with transition metals like palladium, platinum, or rhodium, which could then be investigated for their catalytic activity in various organic transformations.

Contributions to Material Science Precursors and Functionalization

The unique combination of an aromatic ring, a sulfur atom, and a nitrile group in this compound makes it an interesting candidate for the synthesis of novel materials with specific electronic or optical properties.

Incorporation into Polymeric Structures

Sulfur-containing polymers, such as polythiophenes, are a well-studied class of conductive polymers with applications in organic electronics wikipedia.orgresearchgate.nettandfonline.com. The synthesis of functionalized polythiophenes often involves the polymerization of substituted thiophene monomers researchgate.netnih.govgoogle.com. As discussed in section 7.1.1, this compound is a potential precursor for the synthesis of substituted thiophenes. The resulting thiophene monomer, bearing the 2-(2,6-dichlorophenyl)sulfanyl side chain, could then be polymerized to yield a polythiophene with modified properties. The bulky and electron-withdrawing nature of the dichlorophenyl group could influence the polymer's solubility, processability, and electronic characteristics.

Furthermore, the nitrile group can be a versatile functional handle for post-polymerization modification, allowing for the introduction of other functional groups to fine-tune the properties of the resulting polymer.

Future Perspectives and Emerging Research Directions

Development of Novel and Efficient Synthetic Routes

The traditional synthesis of aryl thioacetonitriles often involves the nucleophilic substitution of a haloacetonitrile with a corresponding thiophenol. While effective, future research is geared towards developing more sophisticated and efficient synthetic strategies for 2-(2,6-Dichlorophenyl)sulfanylacetonitrile.

Photocatalysis: Visible-light photoredox catalysis is emerging as a powerful tool for the formation of C-S bonds under mild conditions. rsc.orgbohrium.com Future synthetic routes could employ photocatalysts to generate a thiyl radical from 2,6-dichlorothiophenol, which could then react with an appropriate acetonitrile (B52724) derivative. This approach offers the potential for higher yields, reduced reaction times, and greater functional group tolerance compared to traditional thermal methods.

Flow Chemistry: Continuous flow chemistry presents a paradigm shift in the synthesis of pharmaceutical intermediates and other fine chemicals. nih.govchemicalindustryjournal.co.ukmdpi.comrsc.orgresearchgate.net The synthesis of this compound could be adapted to a flow process, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. This would not only enhance safety and reproducibility but also facilitate scale-up for potential industrial applications. The use of packed-bed reactors with immobilized catalysts or reagents is a particularly promising avenue.

Electrosynthesis: The electrochemical formation of C-S bonds is a green and innovative approach that utilizes electricity to drive chemical reactions. researchgate.netchemrxiv.org Researchers are exploring the electrochemical coupling of CO2 and small molecule sulfur species, which could inspire novel routes to organosulfur compounds like the target molecule, potentially from more sustainable starting materials.

Advanced Spectroscopic and Analytical Methodologies for Complex Systems

As the complexity of chemical systems and the demand for higher sensitivity and selectivity in analysis grow, advanced spectroscopic and analytical techniques become indispensable.

Hyphenated Spectroscopic Techniques: While standard techniques like NMR, IR, and mass spectrometry are fundamental for structural elucidation, the analysis of this compound in complex matrices, such as biological or environmental samples, would benefit from hyphenated methods. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) would be crucial for its separation, identification, and quantification.

Advanced NMR Techniques: Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, would provide unambiguous assignment of proton and carbon signals, which is especially important for unequivocally confirming the structure of novel derivatives or for studying its interactions with other molecules.

Computational Spectroscopy: The integration of computational chemistry with experimental spectroscopy is a powerful tool for understanding the properties of molecules. escholarship.org Density Functional Theory (DFT) calculations can be used to predict NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic transitions (UV-Vis) for this compound. nih.gov This synergy can aid in the interpretation of experimental spectra and provide insights into the molecule's electronic structure and conformation.

Integration of Artificial Intelligence and Machine Learning in Compound Design

De Novo Drug Design: For potential pharmaceutical applications, generative AI models can be used to design novel molecules based on the this compound scaffold. These models can optimize for desired properties, such as binding affinity to a biological target, while also considering synthetic accessibility.

Reaction Optimization: Machine learning algorithms can be used to optimize reaction conditions for the synthesis of the target compound. By analyzing data from a set of experiments, these models can predict the optimal temperature, solvent, catalyst, and other parameters to maximize yield and minimize byproducts.

Exploration of Unprecedented Reactivity Patterns

The unique combination of a dichlorinated aromatic ring, a sulfur linkage, and a nitrile group in this compound suggests a rich and potentially unexplored reactivity.

Nitrile Group Transformations: The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. libretexts.orglibretexts.org The reactivity of the nitrile in this specific molecule, influenced by the adjacent sulfanyl (B85325) group, could lead to novel chemical transformations. For instance, the interaction between the sulfur lone pairs and the nitrile's electrophilic carbon could modulate its reactivity towards nucleophiles. nih.gov

C-S Bond Activation: The carbon-sulfur bond, while generally stable, can be cleaved or functionalized under specific conditions. Research into the oxidative or reductive cleavage of the C-S bond in this compound could open up new avenues for derivatization.

Cycloaddition Reactions: The nitrile group can act as a dienophile or a dipolarophile in cycloaddition reactions. Theoretical studies on the [3+2] cycloaddition reactions of related aryl thioketones with nitrilimines suggest the potential for forming novel heterocyclic compounds. chemrxiv.orgresearchgate.netchemrxiv.org Similar computational and experimental studies on the target molecule could reveal new reactivity patterns.

Contributions to Sustainable Chemical Manufacturing

The principles of green chemistry are increasingly guiding the development of chemical processes, aiming to minimize environmental impact and enhance safety.

Biocatalysis: The use of enzymes as catalysts in organic synthesis offers a green and highly selective alternative to traditional chemical catalysts. tandfonline.comresearchgate.netrsc.orgtudelft.nlrsc.org Future research could explore the use of nitrile hydratases or nitrilases for the selective transformation of the nitrile group in this compound under mild, aqueous conditions. Oxidoreductases could also be investigated for the stereoselective oxidation of the sulfur atom to a sulfoxide (B87167), a common chiral moiety in pharmaceuticals.

Atom Economy and Waste Minimization: The development of synthetic routes with high atom economy will be a key focus. This involves designing reactions where the maximum number of atoms from the reactants are incorporated into the final product, thereby minimizing waste. Catalytic reactions, particularly those that can be run in green solvents like water or supercritical CO2, will be instrumental in achieving this goal.

Green Chemistry Metrics: The environmental impact of any new synthetic route for this compound will be assessed using green chemistry metrics. These metrics, such as E-factor and Process Mass Intensity (PMI), quantify the amount of waste generated per unit of product, providing a quantitative measure of the "greenness" of a process.

Interactive Data Table: Key Research Directions and Their Potential Impact

Research DirectionKey MethodologiesPotential Impact
Novel Synthetic Routes Photocatalysis, Flow Chemistry, ElectrosynthesisIncreased efficiency, higher yields, improved safety, and scalability.
Advanced Analytical Methods Hyphenated Spectroscopy (GC-MS, LC-MS), 2D NMR, Computational SpectroscopyUnambiguous structural confirmation, analysis in complex matrices, and deeper understanding of molecular properties.
AI and Machine Learning Retrosynthesis Algorithms, Generative Models, Reaction OptimizationDiscovery of novel synthetic pathways, design of new molecules with desired properties, and accelerated process development.
Unprecedented Reactivity Nitrile Group Transformations, C-S Bond Activation, Cycloaddition ReactionsAccess to new classes of compounds, development of novel functionalization strategies.
Sustainable Manufacturing Biocatalysis, High Atom Economy Reactions, Green SolventsReduced environmental footprint, safer processes, and use of renewable resources.

Q & A

Q. How do steric effects from the dichlorophenyl group impact regioselectivity in derivatization reactions?

  • Methodological Answer : Perform kinetic studies on electrophilic aromatic substitution (e.g., nitration). The 2,6-dichloro substitution creates steric hindrance, directing incoming electrophiles to the para position. Confirm regioselectivity via X-ray crystallography or NOESY NMR .

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